![molecular formula C42H76N10O11 B1251568 N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide](/img/structure/B1251568.png)
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is a cyclic lipopeptide antibiotic produced by certain strains of the bacterium Paenibacillus polymyxa. It is part of the fusaricidin family, which includes several related compounds known for their potent antimicrobial properties. This compound has garnered attention for its ability to inhibit a wide range of bacterial and fungal pathogens, making it a promising candidate for various applications in medicine, agriculture, and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is typically produced through fermentation processes involving Paenibacillus polymyxa strains. The production process begins with the cultivation of the bacterial strain in a suitable growth medium. After sufficient growth, the bacterial culture is subjected to extraction and purification steps to isolate fusaricidin B. Common extraction methods include organic solvent extraction using n-butanol, ethyl acetate, or methanol . The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure fusaricidin B .
Industrial Production Methods
Industrial production of fusaricidin B follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity. The use of bioreactors and controlled fermentation conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize fusaricidin B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce fusaricidin B.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific functional groups in fusaricidin B.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced lipopeptide variants .
Scientific Research Applications
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide has a wide range of scientific research applications:
Mechanism of Action
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide exerts its effects by disrupting the cell membranes of bacterial and fungal pathogens. It binds to specific components of the cell membrane, causing membrane depolarization and leakage of cellular contents. This leads to cell death and inhibition of pathogen growth . The molecular targets of fusaricidin B include membrane lipids and proteins involved in maintaining membrane integrity .
Comparison with Similar Compounds
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is part of a family of cyclic lipopeptides that includes fusaricidin A, C, D, and other variants. These compounds share a similar core structure but differ in their fatty acid chains and amino acid sequences . Compared to other fusaricidins, fusaricidin B is unique in its specific amino acid composition and fatty acid chain length, which contribute to its distinct antimicrobial properties .
List of Similar Compounds
- Fusaricidin A
- Fusaricidin C
- Fusaricidin D
- Polymyxin
- Paenicidin
- Tridecaptin
- Paenibacillin
Properties
Molecular Formula |
C42H76N10O11 |
|---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide |
InChI |
InChI=1S/C42H76N10O11/c1-23(2)32-37(58)50-33(24(3)4)38(59)52-34(26(6)53)39(60)48-29(19-20-30(43)55)36(57)47-25(5)41(62)63-27(7)35(40(61)51-32)49-31(56)22-28(54)18-16-14-12-10-8-9-11-13-15-17-21-46-42(44)45/h23-29,32-35,53-54H,8-22H2,1-7H3,(H2,43,55)(H,47,57)(H,48,60)(H,49,56)(H,50,58)(H,51,61)(H,52,59)(H4,44,45,46)/t25-,26-,27-,28?,29-,32-,33+,34-,35+/m1/s1 |
InChI Key |
WDNFMLNXGKOBJN-IOGIGVIJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)O1)C)CCC(=O)N)[C@@H](C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C)CCC(=O)N)C(C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O |
Synonyms |
fusaricidin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)
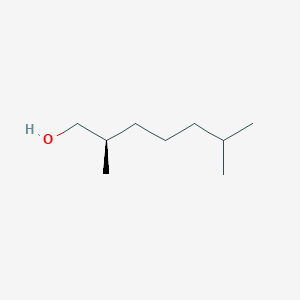
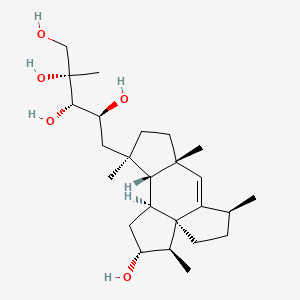
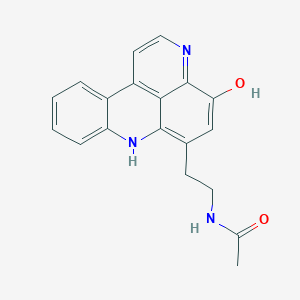
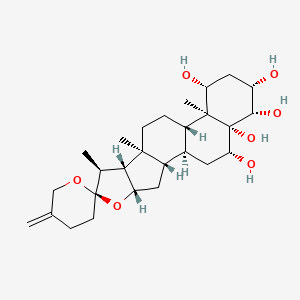
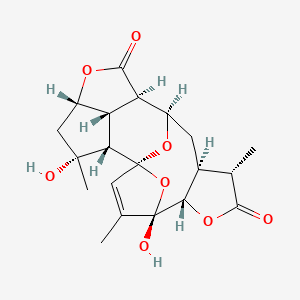



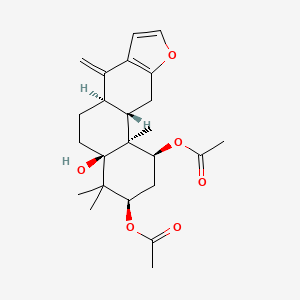
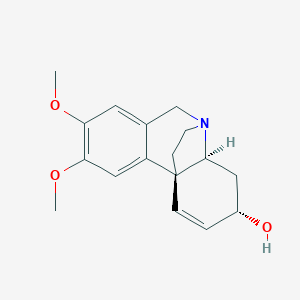
![(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide](/img/structure/B1251505.png)


